Cas no 2229525-48-6 (2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)

2,2-ジフルオロ-2-(1,3-オキサゾール-5-イル)エタン-1-オールは、フッ素原子とオキサゾール環を有するユニークな構造を持つ有機化合物です。この化合物の特徴は、フッ素原子の導入により高い電子求引性を示し、分子の安定性や反応性を向上させる点にあります。また、オキサゾール環は医薬品や農薬中間体としての応用が可能な官能基を提供します。極性基であるヒドロキシル基を有するため、水溶性や他の極性溶媒との親和性が高く、合成化学や材料科学における多様な反応に適しています。これらの特性から、医薬品や機能性材料の開発における有用な中間体として期待されています。

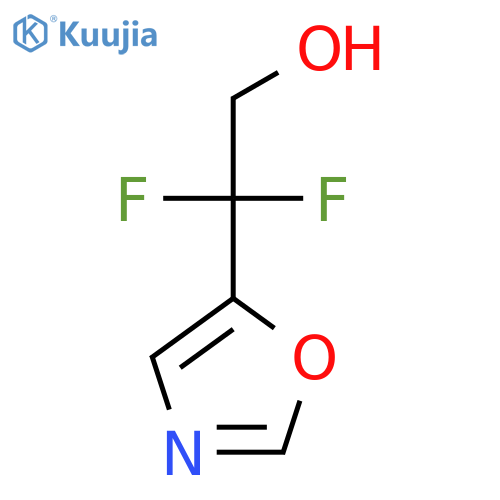

2229525-48-6 structure

商品名:2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol

- EN300-1959028

- 2229525-48-6

-

- インチ: 1S/C5H5F2NO2/c6-5(7,2-9)4-1-8-3-10-4/h1,3,9H,2H2

- InChIKey: KQOBQTBWPMTHTE-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1=CN=CO1)F

計算された属性

- せいみつぶんしりょう: 149.02883473g/mol

- どういたいしつりょう: 149.02883473g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 46.3Ų

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959028-0.25g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-10.0g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1959028-0.1g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-10g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 10g |

$6635.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-5g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 5g |

$4475.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-5.0g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1959028-1.0g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1959028-0.5g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-1g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 1g |

$1543.0 | 2023-09-17 | ||

| Enamine | EN300-1959028-2.5g |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol |

2229525-48-6 | 2.5g |

$3025.0 | 2023-09-17 |

2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

2229525-48-6 (2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬